Ethyl 4-(2-chloroethyl)benzoate
Overview
Description
Ethyl 4-(2-chloroethyl)benzoate: is an organic compound with the molecular formula C11H13ClO2 It is an ester derivative of benzoic acid, where the ethyl group is attached to the carboxyl group, and a 2-chloroethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(2-chloroethyl)benzoate can be synthesized through the esterification of 4-(2-chloroethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-(2-chloroethyl)benzoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield various substituted benzoates.
- Oxidation can produce 4-(2-chloroethyl)benzoic acid.
- Reduction can yield 4-(2-chloroethyl)benzyl alcohol.
Scientific Research Applications
Ethyl 4-(2-chloroethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloroethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-(2-chloroethyl)benzoic acid, which can further interact with biological molecules. The 2-chloroethyl group can participate in alkylation reactions, potentially modifying nucleophilic sites in proteins or nucleic acids.
Comparison with Similar Compounds
Ethyl benzoate: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.
4-(2-Chloroethyl)benzoic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.
Methyl 4-(2-chloroethyl)benzoate: Similar but with a methyl ester group instead of an ethyl group, which can influence its physical properties and reactivity.
Properties
IUPAC Name |
ethyl 4-(2-chloroethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSZOWNCJICCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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